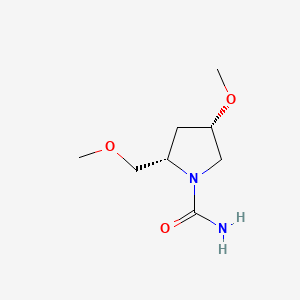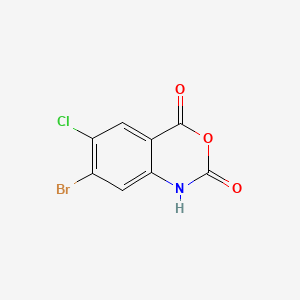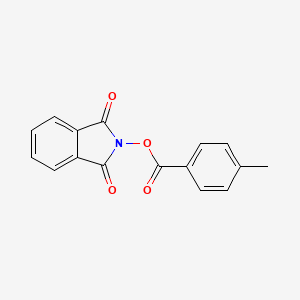
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate is an organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the Cross Dehydrogenative Coupling (CDC) of aldehydes with N-hydroxyimides by visible light photoredox catalysis . The general procedure involves:
- An oven-dried test tube equipped with a stir bar is charged with [Ru(bpy)3]Cl2·6H2O (2 mol%) and N-hydroxyimide (0.2 mmol).
- The tube is sealed with a Teflon screw cap, before aldehyde (0.4 mmol) and dry CH3CN (2 mL) are added to it.
- The orange reaction mixture is irradiated at room temperature with an 18 W blue LED bulb at a distance of approximately 8 cm for a specific time.
- After the reaction is complete, the solution is concentrated, and the residue is purified by silica gel flash chromatography to afford the corresponding products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, it has been identified as a dual cholinesterase and beta-secretase inhibitor, which makes it a potential candidate for the treatment of Alzheimer’s disease . The compound exerts its effects by inhibiting the activity of these enzymes, thereby reducing the breakdown of acetylcholine and amyloid-beta peptides.
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate can be compared with other similar compounds, such as:
1,3-Dioxoisoindolin-2-yl benzoate: Similar structure but lacks the methyl group on the benzoate ring.
1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate: Contains a methoxy group instead of a methyl group on the benzoate ring.
Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate: A related compound with a different ester group.
Properties
Molecular Formula |
C16H11NO4 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-methylbenzoate |
InChI |
InChI=1S/C16H11NO4/c1-10-6-8-11(9-7-10)16(20)21-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3 |
InChI Key |
PQYOFAMZQLJULV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


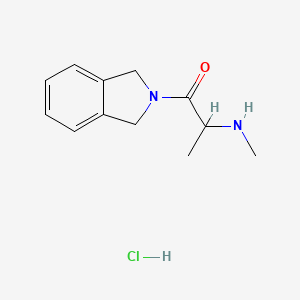
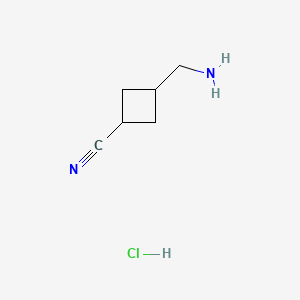
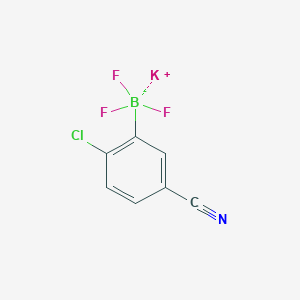

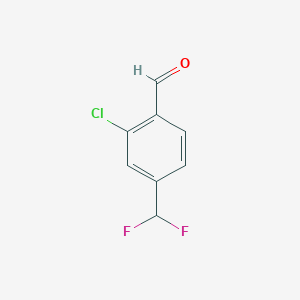
![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)
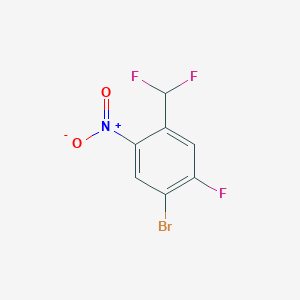

![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)

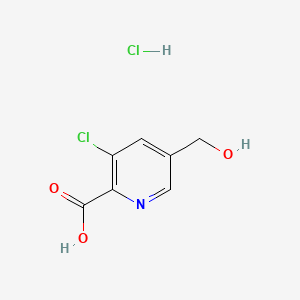
![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13472065.png)
